3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBHANUXDXBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine under acid-catalyzed conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The yields of this reaction can vary, but they generally range from 4% to 24% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug molecules.
Industry: The compound is used in the development of new materials with improved chemical and thermal stability
Mechanism of Action
The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol and its analogs:
Key Observations:
Substituent Effects :
- The trifluoromethyl group (-CF₃) is a common feature, improving metabolic stability and membrane permeability. However, analogs with methoxy (-OCH₃) or halogen (-F, -Cl) substituents exhibit altered electronic properties and binding affinities. For instance, the methoxy-rich analog in shows enhanced solubility but reduced lipophilicity compared to the parent compound.
- Fluorine substitution (e.g., in ) increases electronegativity and resistance to oxidative degradation, favoring applications in photoredox catalysis.
Pharmacological Profiles :
- The parent compound’s hydroxyl group (-OH) enables hydrogen bonding with biological targets, making it a versatile intermediate for kinase inhibitors . In contrast, analogs with fused heterocycles (e.g., triazolopyrimidine in ) demonstrate broader antimicrobial activity due to increased rigidity and target engagement.
Synthesis Challenges :
- Selectivity : The parent compound’s synthesis avoids isomer formation (e.g., 1-methyl-5-CF₃ isomer) via controlled condensation , whereas CuI-catalyzed methods (e.g., ) prioritize aryl coupling efficiency.
- Scalability : Photoredox-based syntheses (e.g., ) offer mild conditions but require specialized equipment, limiting industrial adoption.
Notes:
Biological Activity
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9F3N2O
- Molecular Weight : 226.2 g/mol
- CAS Number : 1093009
- Physical State : Solid, typically appearing as a white to almost white powder or crystal.
- Melting Point : Approximately 55°C
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
Biological Activity Overview
Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 |
| Liver Cancer | HepG2 | 12.4 |
| Prostate Cancer | PC-3 | 18.7 |
| Colorectal Cancer | HCT116 | 20.5 |
These findings suggest that the trifluoromethyl group enhances the compound's potency by increasing lipophilicity and enabling better interaction with cellular targets .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : Induces apoptosis in cancer cells through the activation of caspase pathways.
- Disruption of Tubulin Polymerization : Similar to other pyrazole derivatives, it may bind to the colchicine site on tubulin, inhibiting microtubule formation which is crucial for cell division .
Case Studies
-
Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth compared to controls, reinforcing its potential as an anticancer agent . -
Structure-Activity Relationship (SAR)
Investigations into SAR revealed that modifications on the phenyl ring, particularly the introduction of trifluoromethyl groups, significantly enhanced biological activity. This highlights the importance of molecular structure in developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol, and how do its functional groups influence spectroscopic data?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : The hydroxyl group (-OH) and trifluoromethyl (-CF₃) groups produce distinct signals. For example, the -CF₃ group causes significant deshielding in ¹⁹F NMR (δ ≈ -60 to -70 ppm). In ¹H NMR, the pyrazole ring protons resonate between δ 6.0–7.5 ppm, while the -OH proton may appear as a broad singlet (δ 10–12 ppm) in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₉F₃N₂O) with an expected [M+H]⁺ peak at m/z 243.0744.
- Infrared Spectroscopy (IR) : Look for O-H stretching (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential irritancy. Store in a cool, dry environment away from oxidizers.
- Refer to Safety Data Sheets (SDS) for spill management and disposal. For structurally similar pyrazole derivatives, acute toxicity is typically low, but chronic exposure risks require fume hoods and proper ventilation .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- Methodological Answer :
- Conventional Synthesis : Condensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by cyclization. Yields (~60–70%) may be limited by side reactions (e.g., keto-enol tautomerization) .
- Ultrasound-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12–24 hours) and improves yields (85–90%) via cavitation effects. Optimize solvent mixtures (e.g., water/ethanol 1:1) to enhance regioselectivity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Use SHELXL for single-crystal X-ray refinement. The trifluoromethyl group’s electron-withdrawing effect influences bond lengths (e.g., C-F bonds ≈ 1.33 Å) and intermolecular interactions (e.g., C-H···O/F hydrogen bonds). Compare with analogous structures in the Cambridge Structural Database (CSD) to validate packing motifs .
- Example : Pyrazole derivatives with -CF₃ groups often exhibit π-stacking interactions due to aromatic ring polarization .
Q. What strategies mitigate contradictions in spectroscopic and chromatographic data for this compound?
- Methodological Answer :
- NMR Solvent Effects : Use deuterated DMSO to stabilize the -OH proton and reduce exchange broadening. For HPLC, employ a C18 column with acetonitrile/water (70:30) and 0.1% TFA to improve peak symmetry .
- Case Study : Discrepancies in melting points (e.g., 278–279°C vs. 120–122°C for related compounds) may arise from polymorphism. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. How can the trifluoromethyl group’s electronic effects be exploited in designing bioactivity assays?
- Methodological Answer :
- The -CF₃ group enhances metabolic stability and lipophilicity (logP ≈ 2.5), making the compound suitable for membrane permeability studies.
- In vitro Assays : Test kinase inhibition using fluorescence polarization (FP) assays. Compare IC₅₀ values with non-fluorinated analogs to quantify -CF₃’s impact on binding affinity .
Q. What computational methods predict reactivity or supramolecular interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., pyrazole C-4 position).
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). The -CF₃ group may engage in hydrophobic contacts with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
